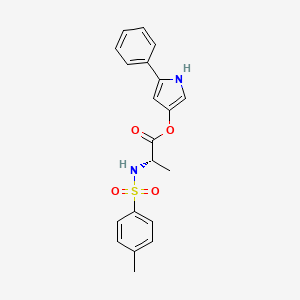

3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole

Descripción general

Descripción

“3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole” is a chemical compound with the molecular formula C18H18N2O4S . It is also known by other names such as N-Tosyl-L-alanine 3-indoxyl ester, Taloxin, H-TOS-ALA-Y, N-Tosyl-L-alanine 3-, N-TOSYL-L-ALANYLOXYINDOLE, 3- (N-tosyl-L-alanyloxy)indole, and 1H-indol-3-yl tosyl-L-alaninate .

Synthesis Analysis

A metal-free photoinduced triiodide-mediated [3 + 2] cycloaddition of N-Ts aziridines with alkenes is described in a paper . This operationally simple protocol utilized bench-stable and inexpensive TBAI as a radical mediator, enabling regioselective access to substituted pyrrolidines with good functional group compatibility .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole” include a melting point of 38-39°C, a predicted boiling point of 577.9±60.0 °C, and a predicted density of 1.339±0.06 g/cm3 . It is slightly soluble in chloroform and methanol .Aplicaciones Científicas De Investigación

Diagnostic Applications in Medicine

The tosylalanine ester of 3-hydroxy-5-phenylpyrrole (HOPPy) is utilized in diagnostic medical applications. Specifically, it is embedded on reagent strips (Ames LEUKOSTIX) to test for the presence of human leukocyte elastase (HLE) in urine, which is indicative of urinary tract infections. The study of the kinetic constants for the HLE-catalyzed hydrolysis of this substrate, as well as related compounds, has provided insights into the mechanics of these reactions and has potential implications for improving methods of detecting leukocyte elastase (Jackson, Brown, Schaeper, & Powers, 1995).

Synthesis and Characterization in Pharmaceutical Research

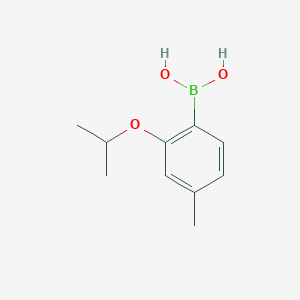

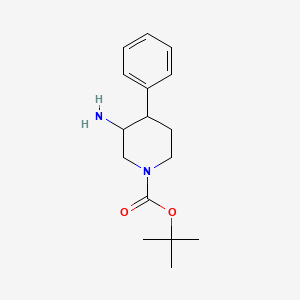

The synthesis of 3-arylpiperidines, which are key components in pharmaceutical research, has been achieved through palladium-catalyzed migrative Negishi coupling. This process directly accesses 3-aryl-N-Boc-piperidines with good to excellent selectivity. The innovation of a new flexible phenylpyrrole-based phosphine ligand was crucial for inducing both efficiency and β-selectivity in this process (Millet & Baudoin, 2015).

Exploration in Antileukemic Properties

Phenyl-substituted derivatives of 1,2-dimethyl-3,4-bis(hydroxymethyl)-5-phenylpyrrole bis(N-methylcarbamate) have been synthesized and tested for antileukemic activity. These compounds have shown significant activity against P388 lymphocytic leukemia in mice, presenting an avenue for potential antileukemic treatments (Anderson & Halat, 1979).

Application in Synthesis of Dipeptide Mimics

Enantiopure 6-hydroxypyrrolizidinone amino carboxylates have been synthesized as rigid dipeptide mimics. This synthesis provides a constrained alaninylhydroxyproline dipeptide mimic, potentially useful for exploring peptide conformation-activity relationships (Rao, Pinyol, & Lubell, 2007).

Anti-Cancer Agent Synthesis

The synthesis of N-(ferrocenylmethyl amino acid) fluorinated benzene-carboxamide derivatives has shown cytotoxic effects on MCF-7 breast cancer cell lines. One particular compound demonstrated significant activity, suggesting a potential pathway for developing new anticancer agents (Butler, Kelly, Harry, Tiedt, White, Devery, & Kenny, 2013).

Antipsychotic Drug Development

2-Phenylpyrroles have been synthesized as conformationally restricted analogues of existing antipsychotic drugs. These compounds maintained dopamine antagonistic activity and showed improved potency and selectivity for dopamine D-2 receptors, indicating their potential as novel antipsychotics (van Wijngaarden, Kruse, van Hes, van der Heyden, & Tulp, 1987).

Propiedades

IUPAC Name |

(5-phenyl-1H-pyrrol-3-yl) (2S)-2-[(4-methylphenyl)sulfonylamino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O4S/c1-14-8-10-18(11-9-14)27(24,25)22-15(2)20(23)26-17-12-19(21-13-17)16-6-4-3-5-7-16/h3-13,15,21-22H,1-2H3/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZALJYJCTCKOHO-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC(C)C(=O)OC2=CNC(=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](C)C(=O)OC2=CNC(=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Benzyloxy-benzo[1,3]dioxole-5-carbaldehyde](/img/structure/B3253054.png)

![Methyl 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylate](/img/structure/B3253102.png)